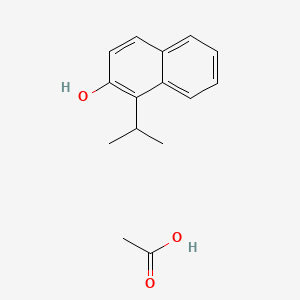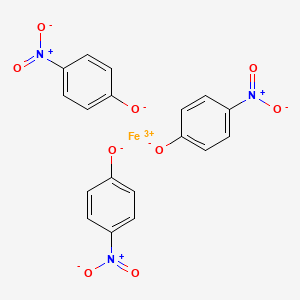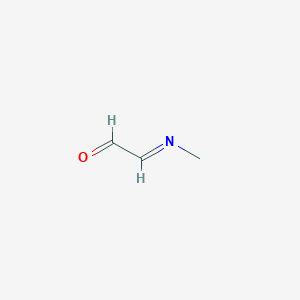![molecular formula C7H8O2 B14484077 [(1S)-7-Oxabicyclo[4.1.0]hepta-2,4-dien-2-yl]methanol CAS No. 64790-60-9](/img/structure/B14484077.png)
[(1S)-7-Oxabicyclo[4.1.0]hepta-2,4-dien-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1S)-7-Oxabicyclo[410]hepta-2,4-dien-2-yl]methanol is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclohexene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-7-Oxabicyclo[4.1.0]hepta-2,4-dien-2-yl]methanol typically involves the cyclization of suitable precursors under specific conditions. One common method is the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
[(1S)-7-Oxabicyclo[4.1.0]hepta-2,4-dien-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic synthesis, [(1S)-7-Oxabicyclo[4.1.0]hepta-2,4-dien-2-yl]methanol serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the formation of diverse chemical entities through ring-opening reactions and other transformations .
Biology and Medicine
The compound has potential applications in medicinal chemistry as a scaffold for drug development. Its ability to undergo various chemical modifications makes it a valuable starting material for the synthesis of biologically active molecules.
Industry
In the materials science field, this compound can be used in the development of new polymers and materials with unique properties. Its rigid bicyclic structure can impart desirable mechanical and thermal properties to the resulting materials.
作用機序
The mechanism by which [(1S)-7-Oxabicyclo[4.1.0]hepta-2,4-dien-2-yl]methanol exerts its effects depends on the specific application. In chemical reactions, the strain in the bicyclic ring system can drive the reaction forward, making it a reactive intermediate. In biological systems, the compound can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.
類似化合物との比較
Similar Compounds
Cyclohexene oxide: Similar in structure but lacks the additional methanol group.
1,2-Epoxycyclohexane: Another epoxide with a similar ring structure.
Bicyclo[4.1.0]heptane: Lacks the oxirane ring but has a similar bicyclic framework.
Uniqueness
[(1S)-7-Oxabicyclo[4.1.0]hepta-2,4-dien-2-yl]methanol is unique due to the presence of both an oxirane ring and a methanol group, which allows for a wider range of chemical reactions and applications compared to its analogs .
特性
CAS番号 |
64790-60-9 |
|---|---|
分子式 |
C7H8O2 |
分子量 |
124.14 g/mol |
IUPAC名 |
[(1S)-7-oxabicyclo[4.1.0]hepta-2,4-dien-2-yl]methanol |
InChI |
InChI=1S/C7H8O2/c8-4-5-2-1-3-6-7(5)9-6/h1-3,6-8H,4H2/t6?,7-/m0/s1 |
InChIキー |
YKDMOMJEBWMWTM-MLWJPKLSSA-N |
異性体SMILES |
C1=CC2[C@@H](O2)C(=C1)CO |
正規SMILES |
C1=CC2C(O2)C(=C1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![1,1,2,2,3,3-Hexafluoro-2,3-dihydrobenzo[f]azulen-9(1H)-one](/img/structure/B14484067.png)
